

Application Notes and Protocols: *cis*-Dichlorobis(triethylphosphine)platinum(II) in Catalysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triethylphosphine)platinum(II)</i>
Cat. No.:	B095018

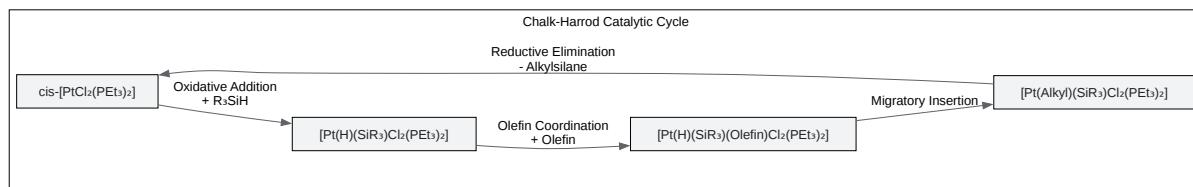
[Get Quote](#)

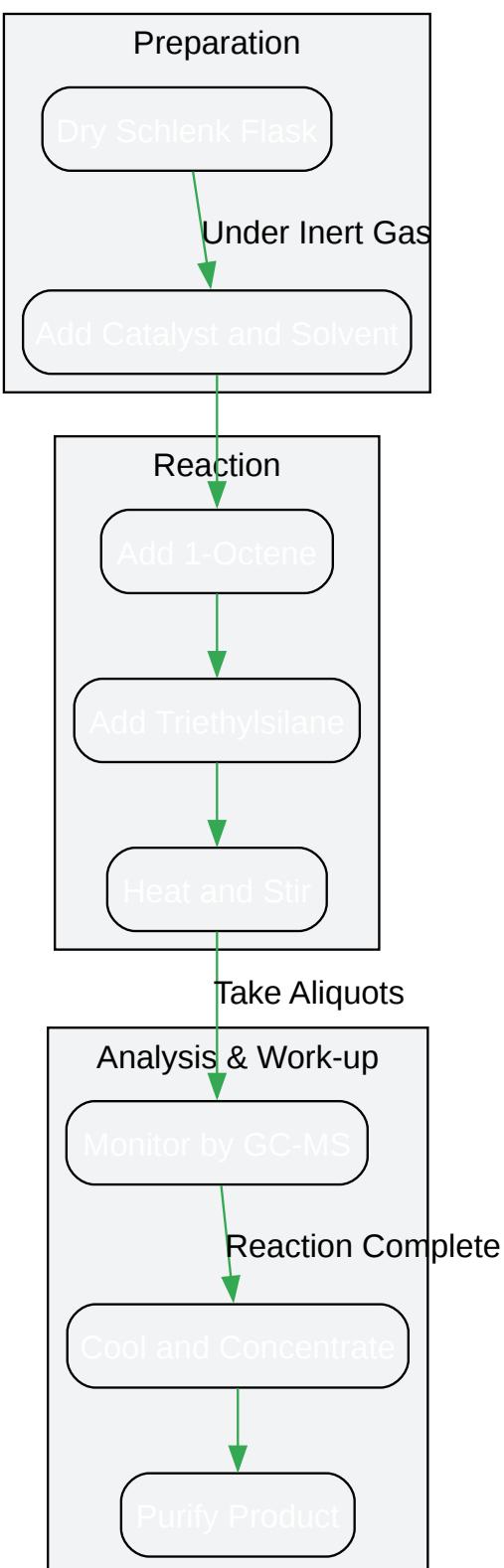
Introduction

cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula $cis\text{-}[PtCl}_2(\text{PEt}_3)_2]$, is a square planar platinum(II) complex that has garnered significant attention as a homogeneous catalyst in organic synthesis.^[1] Its robust stability, coupled with the favorable electronic and steric properties of the triethylphosphine ligands, makes it a versatile catalyst for a range of transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and application of this catalyst, with a primary focus on hydrosilylation reactions—a cornerstone of organosilicon chemistry.^[2] ^[3]

The utility of platinum complexes in catalysis is well-established, particularly in hydrosilylation, which involves the addition of a silicon-hydrogen bond across an unsaturated bond.^[2]^[3] While various platinum catalysts are known, including Speier's and Karstedt's catalysts, phosphine-ligated platinum(II) complexes like $cis\text{-}[PtCl}_2(\text{PEt}_3)_2]$ offer distinct advantages in terms of stability and selectivity.^[2]^[4] This application note will delve into the mechanistic underpinnings of catalysis with this complex, provide a detailed experimental protocol for a representative hydrosilylation reaction, and offer insights into best practices for handling and safety.

Mechanistic Insights: The Chalk-Harrod Mechanism


The catalytic cycle for hydrosilylation using platinum catalysts is most commonly described by the Chalk-Harrod mechanism.^{[2][4][5]} This mechanism provides a foundational understanding of the elementary steps involved in the catalytic transformation.


The key steps of the Chalk-Harrod mechanism are:

- Oxidative Addition: The hydrosilane (R_3SiH) undergoes oxidative addition to the platinum(II) center, forming a platinum(IV) intermediate.
- Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center.
- Migratory Insertion: The coordinated olefin inserts into the platinum-hydride (Pt-H) bond. This is often considered the rate-determining step.^[5]
- Reductive Elimination: The final product, an alkylsilane, is formed through reductive elimination, regenerating the active platinum catalyst.^{[2][4]}

It is important to note that variations of this mechanism exist, and the precise pathway can be influenced by the specific substrates and reaction conditions.^[2]

Catalytic Cycle Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cis-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: cis-Dichlorobis(triethylphosphine)platinum(II) in Catalysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095018#experimental-setup-for-catalysis-with-cis-dichlorobis-triethylphosphine-platinum-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com